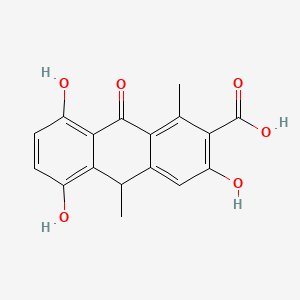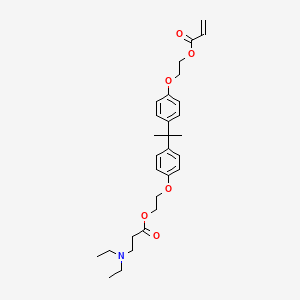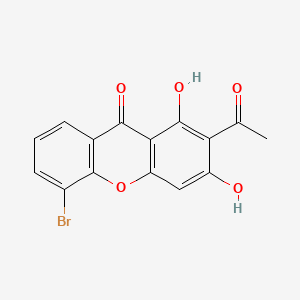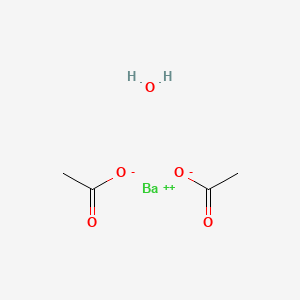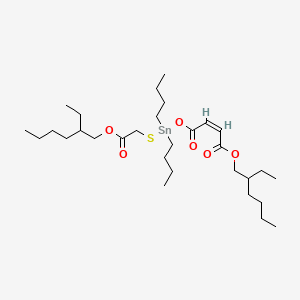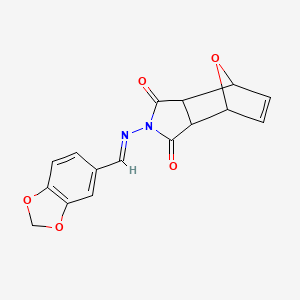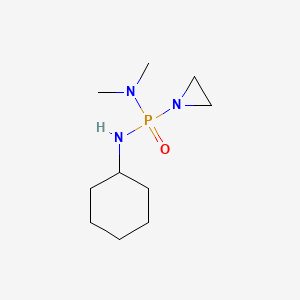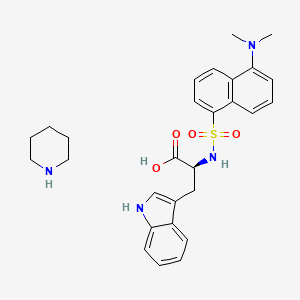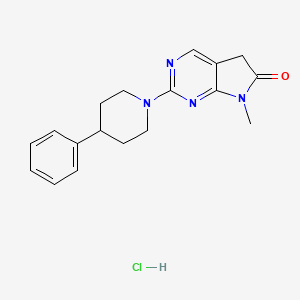
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester is a complex organic compound It features a unique structure that includes a pyridinyl group, an oxadiazolo-pyrimidinyl core, and a propynyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, oxadiazole precursors, and propargyl alcohol. Key steps in the synthesis could involve:
Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving nitriles and hydrazides.
Attachment of the pyridinyl group: This could involve nucleophilic substitution or coupling reactions.
Esterification: The final step might involve the esterification of the carbamic acid with propargyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, derivatives of this compound might be explored for their potential biological activities. For example, they could be tested for antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives might be investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets could make them candidates for drug development.
Industry
In industry, this compound might be used in the development of new materials. Its unique chemical properties could be exploited in the creation of polymers or other advanced materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Oxadiazole derivatives: Compounds with similar oxadiazole rings.
Pyridinyl derivatives: Compounds with similar pyridinyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which might confer specific chemical and biological properties not found in other compounds
Propriétés
Numéro CAS |
83395-32-8 |
|---|---|
Formule moléculaire |
C14H13N5O4 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
prop-2-ynyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C14H13N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h1,3-4,9H,5-8H2,(H,15,17,20) |
Clé InChI |
QYTIRWVZIPCHQB-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


